

# 2-Chloro-5-(trichloromethyl)pyridine physical and chemical properties

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## Compound of Interest

Compound Name:	2-Chloro-5-(trichloromethyl)pyridine
Cat. No.:	B1585791

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An In-depth Technical Guide to **2-Chloro-5-(trichloromethyl)pyridine**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Chloro-5-(trichloromethyl)pyridine**, a pivotal intermediate in the synthesis of specialized agrochemicals and pharmaceuticals. We will delve into its core physical and chemical properties, synthesis methodologies, reactivity, and safe handling protocols, offering insights grounded in established scientific principles and applications.

## Introduction and Core Identification

**2-Chloro-5-(trichloromethyl)pyridine**, with the CAS Number 69045-78-9, is a polychlorinated pyridine derivative.<sup>[1][2]</sup> Its structure features a pyridine ring substituted with a chloro group at the 2-position and a trichloromethyl group at the 5-position. This unique arrangement of electron-withdrawing groups defines its chemical behavior and makes it a versatile building block for more complex molecules.<sup>[3]</sup>

- Molecular Formula: C<sub>6</sub>H<sub>3</sub>Cl<sub>4</sub>N<sup>[2][4][5][6]</sup>
- Molecular Weight: 230.91 g/mol <sup>[2][4][5]</sup>
- Synonyms: Pyridine, 2-chloro-5-(trichloromethyl)-; CTCMP<sup>[1][4][5]</sup>

The stability and reactivity of the pyridine ring, combined with the functional handles provided by the chlorine substituents, make it a valuable scaffold in synthetic chemistry.<sup>[3]</sup> Its development and study have been largely driven by the agrochemical industry's demand for effective and highly specific active ingredients.<sup>[3]</sup>

## Physicochemical Properties

The physical characteristics of **2-Chloro-5-(trichloromethyl)pyridine** are summarized in the table below. These properties are critical for determining appropriate storage, handling, and reaction conditions.

Property	Value	Source(s)
Appearance	Pink to solid form	[5]
Melting Point	-18.14 °C	[4]
Boiling Point	281.8 °C at 760 mmHg	[4]
Density	1.582 g/cm <sup>3</sup>	[4]
Flash Point	151.2 °C	
Vapor Pressure	0.00596 mmHg at 25°C	
Refractive Index	1.575	
Storage Temperature	2-8°C, under inert gas (Nitrogen or Argon)	[5]

## Synthesis and Manufacturing Pathways

The industrial synthesis of **2-Chloro-5-(trichloromethyl)pyridine** is primarily achieved through the chlorination of readily available precursors. The choice of pathway often involves a trade-off between the cost of starting materials, reaction selectivity, and the complexity of the process.

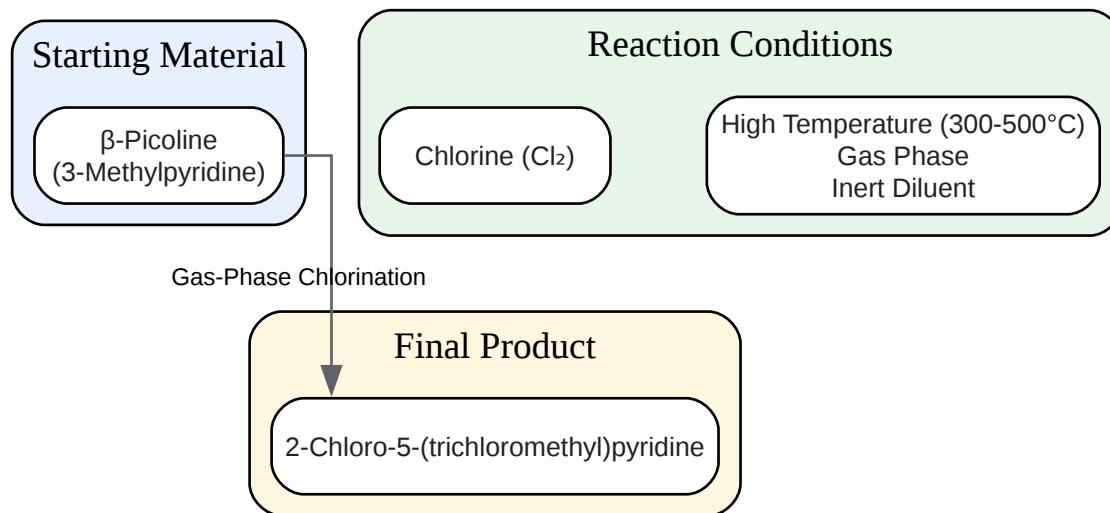
### Key Synthesis Routes:

- Gas-Phase Chlorination of β-Picoline: A prominent industrial method involves the direct reaction of β-picoline (3-methylpyridine) with chlorine gas at high temperatures (300°C to

500°C).[7][8] This process facilitates both the side-chain chlorination of the methyl group to a trichloromethyl group and the nuclear chlorination at the 2-position.[8] The use of an inert diluent like nitrogen or a halogenated methane is crucial to control the reaction.[7][8] This method is advantageous due to the low cost of  $\beta$ -picoline and the simplicity of a single-step reaction.[7]

- Multi-Step Liquid-Phase Synthesis: An alternative route offers greater control and potentially higher purity. This pathway begins with 3-methylpyridine and proceeds through several distinct steps[5][9]:
  - N-Oxidation: 3-methylpyridine is oxidized to N-oxygen-3-methylpyridine.[5][9]
  - Oriented Chlorination: The N-oxide is then subjected to an oriented chlorination to yield 2-chloro-5-methylpyridine.[5][9]
  - Side-Chain Chlorination: Finally, the methyl group of 2-chloro-5-methylpyridine is chlorinated to form the desired **2-Chloro-5-(trichloromethyl)pyridine**.[9]
- Chlorination of 2-Chloro-5-chloromethylpyridine (CCMP): This compound can also be synthesized from 2-chloro-5-chloromethylpyridine (CCMP) via chlorination, often using chlorine gas in the presence of ultraviolet light.[1]

Below is a diagram illustrating a common gas-phase synthesis pathway.



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Caption: Gas-phase synthesis of **2-Chloro-5-(trichloromethyl)pyridine**.

## Chemical Reactivity and Applications

The reactivity of **2-Chloro-5-(trichloromethyl)pyridine** is dominated by its two functional groups, making it a cornerstone intermediate for high-value agrochemicals.

### Core Reactivity:

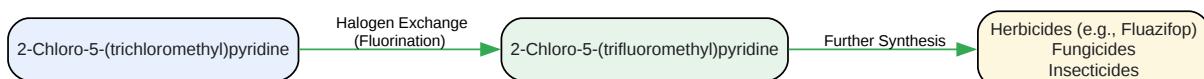
- Halogen Exchange (Fluorination): The most significant reaction is the conversion of the trichloromethyl (-CCl<sub>3</sub>) group to a trifluoromethyl (-CF<sub>3</sub>) group via halogen exchange fluorination. The resulting compound, 2-chloro-5-(trifluoromethyl)pyridine, is a key intermediate for producing highly effective herbicides like fluazifop and fungicides.[3][9][10]
- Further Nuclear Chlorination: The pyridine ring can undergo further chlorination to yield products like 2,3,6-trichloro-5-(trichloromethyl)pyridine.[1] These more highly chlorinated derivatives serve as intermediates for other specialized pesticides.[1]
- Nucleophilic Substitution: The chlorine atom at the C-2 position is susceptible to nucleophilic substitution, although this is less common than transformations of the -CCl<sub>3</sub> group. This allows for the introduction of other functional groups onto the pyridine ring.[3][11]

### Primary Applications:

This compound is almost exclusively used as a non-isolated or isolated intermediate in closed systems for the synthesis of other chemicals. Its derivatives are integral to modern agriculture.

- Herbicides: It is a precursor to potent and selective herbicides used to control weeds in various crops.[1] The trifluoromethyl derivative is particularly important for synthesizing aryloxyphenoxypropionate (FOPs) herbicides.[10]
- Insecticides and Fungicides: Derivatives of **2-Chloro-5-(trichloromethyl)pyridine** are used to create a range of insecticides and fungicides, protecting crops from pests and diseases.[1] [10] For instance, its downstream products are crucial for synthesizing neonicotinoid insecticides.[12][13]

The logical flow from this intermediate to a final agrochemical product is visualized below.



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Caption: Key transformation and application pathway.

## Safety, Handling, and Toxicology

Due to its toxicity, strict safety protocols must be followed when handling **2-Chloro-5-(trichloromethyl)pyridine**.

### Hazard Identification:

- Health Hazards: The compound is classified as harmful if swallowed or inhaled.[14] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[14]
- Fire Hazards: It is non-combustible but may emit poisonous and corrosive fumes in a fire.[14]

### Safe Handling and Personal Protective Equipment (PPE):

- Ventilation: Use only in a well-ventilated area or outdoors to avoid inhalation of dust or fumes.[14][15]
- Personal Contact: Avoid all personal contact. Wear appropriate PPE, including protective gloves, chemical goggles, and respiratory protection.[14][15][16]
- Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[14][15]
- Storage: Store in original, tightly sealed containers in a cool, locked-up, and well-ventilated place.[14][16]

### First Aid Measures:

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[17]
- Skin Contact: Wash off with soap and plenty of water.[17]
- Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible, and consult a physician.[14][17]
- Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person and consult a physician immediately.[17]

## Exemplary Experimental Protocol: Synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine

This protocol is adapted from established literature to illustrate the practical application of **2-Chloro-5-(trichloromethyl)pyridine** as a reactant.[1]

Objective: To synthesize 2,3,6-Trichloro-5-(trichloromethyl)pyridine via nuclear chlorination of **2-Chloro-5-(trichloromethyl)pyridine**.

Materials:

- **2-Chloro-5-(trichloromethyl)pyridine** (Starting Material)
- Tungsten(VI) chloride (WCl<sub>6</sub>) (Catalyst)
- Chlorine gas (Chlorinating Agent)
- 1,2-Dichloroethane (Recrystallization Solvent)
- Active carbon (Decolorant)

Methodology:

- Catalyst Addition: To the residue of a previous reaction step containing crude **2-Chloro-5-(trichloromethyl)pyridine**, add WCl<sub>6</sub> (e.g., 2 g for a 100 mmol scale reaction) and stir to

ensure adequate mixing. The  $\text{WCl}_6$  acts as a Lewis acid catalyst to facilitate the electrophilic aromatic substitution of chlorine onto the pyridine ring.

- Chlorination Reaction: Heat the mixture to 175°C. Bubble chlorine gas through the hot, stirred reaction mixture. Maintain this temperature and continue the chlorine gas feed for approximately 6 hours. This extended time and high temperature are necessary to drive the chlorination of the electron-deficient pyridine ring.
- Work-up and Purification:
  - After the reaction is complete, cool the mixture.
  - Separate the product from the reaction mixture using vacuum distillation. Collect the fraction boiling between 130-134°C at 10 mmHg. This step removes unreacted starting material and lower-boiling impurities.
  - Cool the collected distillate to below 5°C to induce crystallization of the raw product.
  - Filter the solid product.
- Recrystallization:
  - Dissolve the filtered solid in a minimal amount of hot 1,2-dichloroethane.
  - Add a small amount of active carbon to decolorize the solution.
  - Hot filter the solution to remove the active carbon.
  - Allow the filtrate to cool slowly to obtain fine, purified crystals of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.

Self-Validation: The purity of the final product can be confirmed using Gas Chromatography (GC), and its structure can be verified by FT-IR, NMR, and Mass Spectrometry (MS). The mass spectrum should show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  296.84 and characteristic isotopic patterns for the multiple chlorine atoms.[\[1\]](#)

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